Sirodesmin H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sirodesmin H is an organic molecule.

Wissenschaftliche Forschungsanwendungen

Sirodesmin H exhibits notable biological activities, primarily as a phytotoxin . Its effects include:

- Inhibition of Plant Growth : this compound induces necrosis and inhibits growth in plant tissues, particularly in Brassica napus. Research has shown that treatment with this compound leads to significant cell death and structural alterations in treated cotyledons, evidenced by increased reactive oxygen species accumulation and callose deposition .

- Induction of Plant Defense Responses : While this compound is a virulence factor for L. maculans, it also triggers defense mechanisms in plants. It upregulates genes associated with chitin response, sulfur compound biosynthesis, and jasmonic acid signaling pathways, suggesting a dual role as both a toxin and an elicitor of plant defense .

Comparative Analysis with Other Compounds

This compound is structurally similar to other members of the epipolythiodioxopiperazine class, such as Sirodesmin PL and Gliotoxin. The following table compares these compounds based on their structure and biological activity:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Monosulfur dioxopiperazine | Phytotoxic | Distinct from disulfide-bridged counterparts |

| Sirodesmin PL | Disulfide-bridged dioxopiperazine | Phytotoxic, antibacterial | More potent than this compound |

| Gliotoxin | Disulfide-bridged dioxopiperazine | Antifungal | Involved in immune evasion |

This compound's unique monosulfur bridge influences its biological activity and potential applications in agriculture and biotechnology.

Potential Applications

The applications of this compound extend beyond its role as a phytotoxin:

- Biopesticide Development : Given its phytotoxic properties, this compound could be explored as a biopesticide. Its ability to induce plant defense responses while simultaneously acting as a virulence factor presents opportunities for developing targeted pest management strategies.

- Research Tool in Plant Pathology : The compound serves as an important tool for studying plant-pathogen interactions. Its effects on gene expression and physiological responses in host plants can provide insights into resistance mechanisms and the evolution of pathogenicity.

- Synthetic Biology : Understanding the biosynthetic pathways for this compound may facilitate synthetic biology approaches to produce this compound or its analogs for agricultural use. This could lead to environmentally sustainable alternatives to chemical pesticides.

Case Studies

- Induction of Immune Response in Brassica napus : A study demonstrated that treatment with Sirodesmin PL (a related compound) induced significant immune responses in B. napus, suggesting that this compound may similarly enhance plant defenses while also serving as a virulence factor .

- Transcriptomic Analysis Following Treatment : Research involving transcriptomic analysis revealed that treatment with Sirodesmin PL resulted in thousands of differentially expressed genes associated with stress responses and metabolic processes, providing valuable data on how plants respond to this toxin .

- Comparative Virulence Studies : Experiments comparing mutants deficient in sirodesmin production showed reduced pathogenicity but maintained some antifungal activity, highlighting the complex role of sirodesmin in fungal virulence .

Analyse Chemischer Reaktionen

Biosynthetic Pathway of Sirodesmin PL

Sirodesmin PL is synthesized via a non-ribosomal peptide synthetase (NRPS)-dependent pathway. Key steps include:

Key Findings:

-

Disruption of sirP or sirG abolishes Sirodesmin PL production, confirming their essential roles ( ).

-

The disulfide bond is required for phytotoxicity, as reduced forms (dithiol) are non-toxic ( ).

Enzymatic and Chemical Modifications

Comparative studies with gliotoxin and acetylaranotin (other ETPs) reveal conserved reaction mechanisms:

| Reaction Type | Chemical Change | Biological Impact | Example Enzymes |

|---|---|---|---|

| Hydroxylation | Addition of hydroxyl groups | Increases reactivity for downstream sulfurization. | Cytochrome P450 oxidases (e.g., GliC in gliotoxin pathway) |

| Sulfurization | Incorporation of sulfur atoms | Forms the thiol groups necessary for disulfide bridges. | Glutathione S-transferases (e.g., SirG, GliG) |

| Oxidative Crosslinking | Disulfide bond formation | Stabilizes the toxin and enables protein crosslinking. | Sulfhydryl oxidases (e.g., SirT, GliT) |

Functional Comparison with Other ETP Toxins

| Feature | Sirodesmin PL | Gliotoxin | Acetylaranotin |

|---|---|---|---|

| Core Structure | Dioxopiperazine with disulfide bridge | Similar dioxopiperazine | Dioxopiperazine with acetylated side chain |

| Key Enzymes | SirP, SirG, SirT | GliP, GliG, GliT | AtaP, AtaG |

| Biological Role | Plant pathogenicity | Immune evasion in mammals | Antimicrobial activity |

| Sulfurization Mechanism | SirG-mediated | GliG-mediated | Homologs unidentified |

Critical Research Gaps for Sirodesmin H

While this compound is structurally related to Sirodesmin PL (differing in sulfur bridging and side chains), no experimental data on its biosynthesis or chemical reactions are available in the provided sources. Future studies could explore:

-

Gene Cluster Identification : Whether this compound shares biosynthetic genes with Sirodesmin PL.

-

Enzymatic Specificity : Modifications in sulfur transfer or cyclization steps.

-

Toxicity Mechanism : Role of monosulfur bridges vs. disulfide bridges in phytotoxicity.

Eigenschaften

CAS-Nummer |

64542-78-5 |

|---|---|

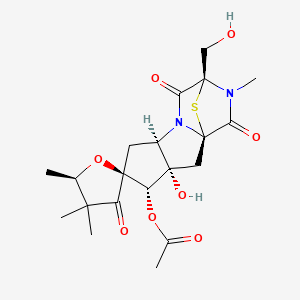

Molekularformel |

C20H26N2O8S |

Molekulargewicht |

454.5 g/mol |

IUPAC-Name |

[(1R,3S,4S,5S,5'R,7R,10R)-3-hydroxy-10-(hydroxymethyl)-4',4',5',11-tetramethyl-3',9,12-trioxospiro[13-thia-8,11-diazatetracyclo[8.2.1.01,8.03,7]tridecane-5,2'-oxolane]-4-yl] acetate |

InChI |

InChI=1S/C20H26N2O8S/c1-9-16(3,4)12(25)18(30-9)6-11-17(28,13(18)29-10(2)24)7-19-14(26)21(5)20(8-23,31-19)15(27)22(11)19/h9,11,13,23,28H,6-8H2,1-5H3/t9-,11-,13+,17+,18-,19-,20-/m1/s1 |

InChI-Schlüssel |

ITMLCHOGYDYPNT-OQIMMBKLSA-N |

SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |

Isomerische SMILES |

C[C@@H]1C(C(=O)[C@]2(O1)C[C@@H]3[C@]([C@@H]2OC(=O)C)(C[C@@]45N3C(=O)[C@@](S4)(N(C5=O)C)CO)O)(C)C |

Kanonische SMILES |

CC1C(C(=O)C2(O1)CC3C(C2OC(=O)C)(CC45N3C(=O)C(S4)(N(C5=O)C)CO)O)(C)C |

Key on ui other cas no. |

64542-78-5 |

Synonyme |

epipolythiopiperazine-2,5-dione sirodesmin sirodesmin A sirodesmin B sirodesmin C sirodesmin D sirodesmin E sirodesmin F sirodesmin G sirodesmin H sirodesmin J TAN 1496 B TAN-1496 B |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.